ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group and a 2-oxo-2,3-dihydro-1,3-benzothiazole moiety. The triazole ring is further functionalized via a sulfanyl-acetamido linker to a benzoate ester group. This structure combines pharmacologically relevant motifs: the triazole ring is associated with antimicrobial and anti-inflammatory activity , the benzothiazole scaffold is linked to antitumor properties, and the ester group enhances bioavailability .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-3-31-20(29)14-8-10-15(11-9-14)23-19(28)13-32-21-25-24-18(26(21)2)12-27-16-6-4-5-7-17(16)33-22(27)30/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGOBPYFGLPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbonyl compounds.
Synthesis of the Triazole Ring: This step involves the reaction of hydrazine derivatives with carbon disulfide followed by cyclization.
Coupling Reactions: The benzothiazole and triazole intermediates are then coupled using appropriate linkers and reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings, introducing different functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The benzothiazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
Triazole vs. Oxadiazole/Oxathiazole Derivatives :
The target compound’s 1,2,4-triazole core distinguishes it from oxadiazole-based analogs (e.g., (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives in ). Oxadiazoles generally exhibit reduced metabolic stability compared to triazoles due to higher susceptibility to hydrolytic cleavage .- Benzothiazole vs. Benzoxazine/Benzofuran Moieties: The 2-oxo-2,3-dihydro-1,3-benzothiazole group in the target compound contrasts with methylofuran () and benzoxazine derivatives ().
Substituent Variations
- Sulfanyl-Acetamido Linker: The sulfanyl bridge in the target compound is analogous to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (). This linker improves solubility and enables hydrogen bonding with biological targets .
Benzoate Ester vs. Other Ester Groups :
Ethyl benzoate in the target compound contrasts with ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate (). The para-substituted benzoate may confer better crystallinity compared to ortho/meta analogs .
Crystallographic and Packing Behavior
- The π-π stacking observed in 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate () suggests that the target compound’s benzothiazole and triazole rings may participate in similar interactions, stabilizing the crystal lattice .
Spectroscopic and Physicochemical Data
- IR Spectroscopy: The target compound’s C=O (1711–1663 cm⁻¹) and C-S (694 cm⁻¹) stretches align with ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate () .
- Solubility : The benzothiazole and ester groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO), similar to triazole-sulfanyl derivatives in .
Biological Activity
Ethyl 4-[2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups including benzothiazole and triazole moieties, which are known for their diverse biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where intermediates such as benzothiazole and triazole derivatives are prepared and subsequently coupled. The use of various reagents and solvents is crucial for achieving high yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and characterization of the final product.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and triazole structures often exhibit antimicrobial activity. A study on a related series of benzothiazolone analogs showed promising cytotoxic effects against various cancer cell lines, suggesting that similar compounds may possess significant antimicrobial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | IC50 (µM) |
|---|---|---|
| Benzothiazolone Derivative | E. coli | 15.0 |
| Triazole Derivative | S. aureus | 10.5 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines including MDA-MB-231 and A549 cells. The mechanism often involves the disruption of microtubule formation leading to cell cycle arrest and apoptosis .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 1.35 | Microtubule disruption |
| A549 | 0.13 | Induction of apoptosis |
| HT-29 | 0.008 | Cell cycle arrest (G2/M phase) |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. This interaction can lead to a cascade of cellular responses including apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies
- Cytotoxicity Study : A recent investigation into the cytotoxic effects of related benzothiazolone derivatives revealed significant inhibitory effects on endothelial cells involved in angiogenesis. The most potent compound exhibited an IC50 value of 0.13 µM against EA.hy926 cells, indicating strong potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study highlighted the efficacy of similar compounds against pathogenic bacteria such as E. coli and S. aureus, with observed IC50 values suggesting effective antimicrobial activity that warrants further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
